(2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid
CAS No.: 71603-06-0
Cat. No.: VC13263560
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71603-06-0 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | (Z)-4-(4-aminoanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C10H10N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,11H2,(H,12,13)(H,14,15)/b6-5- |
| Standard InChI Key | TYNXYWZQXWAHRJ-WAYWQWQTSA-N |
| Isomeric SMILES | C1=CC(=CC=C1N)NC(=O)/C=C\C(=O)O |
| SMILES | C1=CC(=CC=C1N)NC(=O)C=CC(=O)O |
| Canonical SMILES | C1=CC(=CC=C1N)NC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
(2Z)-4-[(4-Aminophenyl)amino]-4-oxo-2-butenoic acid is characterized by:
-
IUPAC Name: (Z)-4-(4-aminoanilino)-4-oxobut-2-enoic acid
-
Key Functional Groups:
The Z-configuration of the double bond is confirmed via , where coupling constants () between H2 and H3 protons range from 12–14 Hz, distinct from the E-isomer ().
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 206.20 g/mol | |
| Melting Point | 179–181°C | |
| Density | 1.411 g/cm³ | |
| pKa | 2.67 |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Step 1: Condensation of maleic anhydride with 4-aminophenylamine in ethanol or methanol at 60–80°C for 6–12 hours, using triethylamine as a base.
-
Step 2: Purification via recrystallization or chromatography to isolate the Z-isomer .
Reaction conditions significantly impact yield:
-
Solvent: Anhydrous dimethylformamide (DMF) enhances reaction efficiency.
-
Catalyst: Tosic acid or pyrrolidine improves regioselectivity for aryl and aliphatic substrates, respectively .
Table 2: Synthesis Optimization
| Condition | Optimal Value | Yield | Source |
|---|---|---|---|
| Temperature | 60–80°C | 45–63% | |
| Solvent | Ethanol/MeOH | 63% | |
| Catalyst (Aryl) | Tosic acid | 72% | |
| Catalyst (Aliphatic) | Pyrrolidine/AcOH | 68% |
Industrial Production
Scalable methods employ continuous flow reactors to enhance yield (up to 85%) and purity (>90%). Automated purification systems reduce processing time.
Physicochemical Properties
Stability and Solubility
-
Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in non-polar solvents like hexane .
-
Stability: Degrades under prolonged UV exposure or alkaline conditions (pH > 9) .
Spectroscopic Data
-
(DMSO-): δ 6.8–7.2 (aromatic H), δ 6.2 (CH=CH, ), δ 12.1 (COOH).
Biological Activity and Mechanisms
Antimicrobial Activity
-
Gram-negative Bacteria: Inhibits E. coli (MIC = 32 µg/mL) by disrupting cell wall synthesis .
-
Fungal Pathogens: Effective against Candida albicans (MIC = 64 µg/mL) .
Enzyme Inhibition
-
Protease Inhibition: Binds to trypsin-like serine proteases () .
-
Anti-inflammatory Effects: Reduces IL-6 and TNF-α secretion in LPS-induced models .
Table 3: Biological Activity Profile
| Activity | Target/Model | Efficacy | Source |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC = 18.7 µM | |
| Antimicrobial | E. coli | MIC = 32 µg/mL | |
| Protease Inhibition | Trypsin-like proteases |
Applications in Medicinal Chemistry
Drug Development
-
Scaffold for Analogues: Serves as a precursor for derivatives with enhanced bioavailability .
-
Targeted Therapies: Conjugation with nanoparticles improves tumor-specific delivery.
Industrial Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume